ethyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound characterized by its bromine and difluoroethyl groups attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 4-bromo-1H-pyrazole-3-carboxylate and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and reaction conditions such as elevated temperatures are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Azides, alkyl halides, and other substituted pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Ethyl bromodifluoroacetate: Similar in having a bromine and difluoroethyl group but differs in the core structure.
1-Bromo-2,2,2-trifluoroethylbenzene: Contains a trifluoroethyl group attached to a benzene ring, differing in the aromatic nature.
Uniqueness: Ethyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole core, which imparts distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-2-15-8(14)7-5(9)3-13(12-7)4-6(10)11/h3,6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYIJRPOYSCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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